molecular formula C10H15NO4 B1610222 [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid CAS No. 807312-27-2

[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

Cat. No. B1610222
CAS RN: 807312-27-2
M. Wt: 213.23 g/mol
InChI Key: GODYJJJBRGLOET-HTQZYQBOSA-N
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Description

  • Structure : The compound consists of a dioxane ring with a cyanomethyl group attached to one of the carbon atoms. The tert-butyl ester group is also present .

Molecular Structure Analysis

  • Chirality due to the presence of two stereocenters (4R and 6R) .

Chemical Reactions Analysis

  • Ring-Opening Reactions : The dioxane ring may open under specific conditions .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 65-69°C .
  • Optical Activity : [α]20/D = -1.0° (measured in chloroform) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis for Atorvastatin Intermediate : An improved synthesis method for 1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a crucial intermediate in synthesizing the HMG-CoA reductase inhibitor atorvastatin, was described by Rádl, Stach, and Hájíček (2002) (Rádl, Stach, & Hájíček, 2002).

  • Chemoenzymatic Synthesis for Rosuvastatin : Ramesh et al. (2017) utilized a racemic compound similar to [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid for the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin (Ramesh et al., 2017).

Applications in Pharmaceutical Research

  • Pharmacological Profile of Related Compounds : Laufer et al. (1994) explored the pharmacological profile of a pyrrolizine derivative with a structure resembling the chemical . This compound was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes (Laufer et al., 1994).

  • Reaction with Formaldehyde : Ninagawa, Nomura, and Matsuda (1979) studied the reactions of methyl-substituted 4-chromanones, which bear structural similarities to the compound of interest, with formaldehyde (Ninagawa, Nomura, & Matsuda, 1979).

Analytical Chemistry

  • Liquid Chromatographic Separation : Mann, Palmer, and Hagen (1997) described the direct liquid chromatographic separation of enantiomers of a compound closely related to [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid, which is vital in the synthesis of atorvastatin (Mann, Palmer, & Hagen, 1997).

Safety and Hazards

Refer to safety data sheets (SDS) for handling precautions .

properties

IUPAC Name

2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3,5-6H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODYJJJBRGLOET-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450472
Record name [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

CAS RN

807312-27-2
Record name [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Reactant of Route 3
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Reactant of Route 4
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Reactant of Route 5
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Reactant of Route 6
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

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